1,5-Heptadien-3-one, (Z)-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(5Z)-hepta-1,5-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-5H,2,6H2,1H3/b5-3- |
InChI Key |
NKXFVAPTUXWTDT-HYXAFXHYSA-N |
Isomeric SMILES |
C/C=C\CC(=O)C=C |
Canonical SMILES |
CC=CCC(=O)C=C |
Origin of Product |
United States |
Nomenclature and Stereochemical Specificity of Z 1,5 Heptadien 3 One
The systematic name of a chemical compound provides an unambiguous description of its molecular structure. According to the rules of IUPAC nomenclature, the name (Z)-1,5-Heptadien-3-one is derived by identifying the parent alkane chain and the principal functional group, and then specifying the location and configuration of all features. wikipedia.org
The name can be deconstructed as follows:
Hept- : This prefix indicates a seven-carbon chain as the backbone of the molecule.
-dien- : This infix signifies the presence of two carbon-carbon double bonds.
1,5- : These numbers, or locants, specify that the double bonds begin at carbon atoms 1 and 5.
-one : This suffix identifies the principal functional group as a ketone (a carbonyl group, C=O).
-3- : This locant indicates that the ketone's carbonyl group is located at the third carbon atom.
(Z)- : This stereochemical descriptor specifies the geometry of the double bond at position 5. The "(Z)" comes from the German word zusammen (together) and indicates that the higher-priority substituents on each carbon of the double bond are on the same side. pdx.edu
The molecule is a structural isomer of other heptadienones, such as 6-methyl-(Z)-3,5-heptadien-2-one. chemeo.com The precise placement of the functional group and the specific stereochemistry of the double bond are crucial for defining its unique chemical and physical properties.
Chemical and Physical Properties of (Z)-1,5-Heptadien-3-one
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H10O | nih.gov |
| Molecular Weight | 110.155 g/mol | eptes.com |
| CAS Number | 33698-68-9 | eptes.com |
| Appearance | Data not widely available | |
| Odor | Metallic, Geranium-like | researchgate.net |
Historical Perspectives on Unsaturated Ketone Chemistry and Relevance to 1,5 Dien 3 Ones
The study of ketones is a fundamental part of organic chemistry, with early research establishing the importance of the carbonyl group (C=O). ebsco.combritannica.com The polarity of this group, with a partial positive charge on the carbon atom, was recognized as the driver of its reactivity, particularly its susceptibility to attack by nucleophiles. britannica.com
The introduction of unsaturation, specifically a carbon-carbon double bond adjacent to the carbonyl group, creates an α,β-unsaturated ketone. fiveable.me This conjugation significantly alters the molecule's reactivity, allowing for not only direct addition to the carbonyl but also conjugate addition (Michael reaction), where a nucleophile attacks the β-carbon. semanticscholar.org This dual reactivity has made unsaturated ketones exceptionally valuable in organic synthesis.
Historically, several methods were developed to synthesize unsaturated ketones. The aldol (B89426) condensation, followed by dehydration, is a classic method for forming α,β-unsaturated ketones. britannica.com For dienones, particularly diarylidene ketones, the Claisen-Schmidt condensation has been a significant method for over a century. researchgate.net The synthesis of more complex dienone systems, such as those in steroidal structures, presented unique challenges. For example, the synthesis of a steroid containing the unstable 19-nor-androsta-1,5-dien-3-one system required careful protection and deprotection steps to construct the sensitive arrangement of double bonds. researchgate.net The development of methods like the Stork enamine synthesis provided pathways to cyclic dienones, such as Spiro[5.7]trideca-1,4-dien-3-one, by reacting enamines with α,β-unsaturated ketones like methyl vinyl ketone. orgsyn.org These historical developments in synthetic methodology laid the groundwork for accessing a wide variety of dienone structures, including non-conjugated systems like 1,5-dien-3-ones.
Current Research Landscape and Emerging Directions for Z 1,5 Heptadien 3 One Studies
Development of Chemo- and Regioselective Synthesis Routes to 1,5-Dien-3-ones
The construction of the 1,5-dien-3-one backbone is a foundational step that can be approached through various synthetic strategies, each offering distinct advantages in terms of efficiency and selectivity.
Catalytic methods are paramount in modern organic synthesis for their ability to facilitate reactions with high efficiency and selectivity under mild conditions. The formation of the 1,5-dien-3-one skeleton can be achieved through several catalytic pathways. Transition metal-catalyzed cross-coupling reactions provide a powerful tool for constructing the carbon framework. For instance, a plausible route involves the palladium-catalyzed coupling of an appropriate vinyl organometallic reagent with an α,β-unsaturated acyl chloride or a related activated carbonyl species.
Iron-catalyzed three-component reactions represent another advanced strategy. A dicarbofunctionalization of a simple olefin, such as ethylene, with an alkyl halide and an alkenyl Grignard reagent could potentially assemble the core structure in a single, highly convergent step. rsc.org Furthermore, tandem reactions catalyzed by iridium(I) complexes, which promote acceptorless dehydrogenation, have been used to synthesize substituted acyl-cyclohexenes from 1,5-diols, showcasing a catalytic method to form unsaturated ketone systems. acs.org
One-pot condensation reactions, often base-catalyzed, are also employed for the synthesis of related dienone structures, such as (1E,4E)-1,5-bis-aryl-penta-1,4-dien-3-ones, by reacting a β-diketone precursor with aldehydes. orientjchem.orgresearchgate.net Adapting this logic, a catalyzed aldol (B89426) condensation between a pre-formed metal enolate of a 3-buten-2-one derivative and an appropriate aldehyde could furnish the desired heptadienone skeleton.
Table 1: Selected Catalytic Strategies for Dienone Skeleton Formation
| Catalytic System | Reaction Type | Precursors | Relevance |
|---|---|---|---|
| Palladium(0) complexes | Cross-Coupling | Vinyl organometallics, Acyl halides | Construction of C-C bonds forming the dienone backbone. |
| Iron Halides | Dicarbofunctionalization | Olefins, Alkyl Halides, Grignard Reagents | Convergent three-component assembly of the core structure. rsc.org |
| Iridium(I)/Phosphine Ligand | Dehydrogenation Cascade | 1,5-Diols | Formation of unsaturated ketones from saturated precursors. acs.org |
Achieving the (Z)-configuration at the C5-C6 double bond is a significant stereochemical challenge. The Wittig reaction is a classic and effective method for this purpose. The use of non-stabilized or semi-stabilized phosphonium (B103445) ylides in the reaction with an appropriate aldehyde generally leads to the formation of the (Z)-alkene as the major product due to kinetic control via an early, puckered transition state (the oxaphosphetane). mdpi.com Therefore, reacting a suitable ylide with acrolein or a related three-carbon aldehyde fragment would be a direct approach to install the (Z)-double bond.
Transition-metal catalysis also offers sophisticated methods for stereocontrol. For example, a palladium-acetate-catalyzed cyclization of 2,3-allenoic acids in the presence of simple allenes has been shown to produce derivatives with a (Z)-configured exocyclic double bond with high stereoselectivity (Z:E > 50:1). acs.org This highlights the potential of palladium catalysis to control double bond geometry in complex transformations.
Modern olefin metathesis, particularly using ruthenium-based catalysts like the Grubbs catalysts, can also be a viable, albeit challenging, strategy for constructing specific olefin geometries.
Innovation in synthesis often stems from the use of novel precursors and reaction pathways. For 1,5-dien-3-ones, sigmatropic rearrangements offer a powerful method for skeleton construction. The acs.orgnih.gov-Wittig rearrangement of unsymmetrical bis-allylic ethers can produce 1,5-dien-3-ols with high regio- and stereoselectivity. google.com Subsequent oxidation of the resulting alcohol provides a direct route to the dienone. This pathway is notable as it constructs the core alcohol precursor in a single, stereochemically defined step.
Alternative precursors for condensation reactions have also been explored. The synthesis of 1,7-diphenyl-1,4-heptadien-3-ones has been accomplished using phenylacrylic acids and phenylpropionic acids, which are converted to acyl chlorides and condensed with diethyl malonate in a multi-step sequence. mdpi.com Such strategies, while longer, allow for the construction of unsymmetrical dienones from simple starting materials.
A chemo-enzymatic approach combining a Meyer–Schuster rearrangement of propargylic alcohols with an enantioselective ketone bioreduction has been reported to obtain chiral allylic alcohols, which are precursors to unsaturated ketones. rsc.org This demonstrates how combining chemical and biological steps can open new pathways to these structures.
Biocatalytic and Chemo-enzymatic Transformations for Unsaturated Ketones
Biocatalysis provides highly selective and environmentally benign alternatives to traditional chemical methods for modifying complex molecules like unsaturated ketones. Enzymes such as ene-reductases (EReds), imine reductases (IReds), and alcohol dehydrogenases (ADHs) are particularly relevant. acs.orgnih.gov
A biocatalytic cascade combining ERed and IRed activities can convert α,β-unsaturated ketones into chiral amines with multiple stereocenters. nih.govresearchgate.net For a substrate like (Z)-1,5-Heptadien-3-one, an ERed could selectively reduce the conjugated C1=C2 double bond. Subsequently, an ADH or ketoreductase (KRED) could reduce the ketone to a chiral alcohol, or an IRed could perform reductive amination to a chiral amine. rsc.orgcsic.es The chemoselectivity of these enzymes is a key advantage. For example, a flavin-dependent nitroreductase was found to reduce the ketone group of various α,β-unsaturated ketones with high enantioselectivity, crucially leaving the C=C double bonds intact. d-nb.info Similarly, whole cells of the marine-derived fungus Penicillium citrinum have been shown to selectively reduce only the α,β-double bond of α,β,γ,δ-unsaturated ketones. scienceopen.com
Chemo-enzymatic strategies merge the strengths of chemical and biological catalysis. A chemical reaction, such as a Heck reaction or an aldol condensation, can be used to build the dienone skeleton, which is then subjected to an enzymatic reduction to install chirality. rsc.orgoup.com
Table 2: Potential Biocatalytic Transformations on the (Z)-1,5-Heptadien-3-one Scaffold
| Enzyme Class | Transformation | Potential Product |
|---|---|---|
| Ene-Reductase (ERed) | Selective reduction of the C1=C2 double bond. | (Z)-5-Hepten-3-one |
| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Enantioselective reduction of the carbonyl group. | (Z)-1,5-Heptadien-3-ol |
| Flavin-dependent Nitroreductase | Chemoselective and enantioselective reduction of the carbonyl. d-nb.info | (Z)-1,5-Heptadien-3-ol |
| Imine Reductase (IRed) / Reductive Aminase (RedAm) | Reductive amination of the carbonyl group. | (Z)-N-Alkyl-1,5-heptadien-3-amine |
Synthetic Derivatization and Functionalization Strategies of 1,5-Heptadien-3-one
The functional groups within (Z)-1,5-Heptadien-3-one—a ketone, a conjugated double bond, and an isolated double bond—offer multiple handles for synthetic derivatization.
Reactions at the Carbonyl Group: The ketone can be reduced to the corresponding alcohol, (Z)-1,5-Heptadien-3-ol, using standard reducing agents or selectively with biocatalysts. d-nb.info It can also undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols or be converted into a new alkene via the Wittig reaction.
Reactions at the Conjugated System: The α,β-unsaturated system is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the C2 position. The double bond can also undergo epoxidation or dihydroxylation.
Reactions at the Isolated Double Bond: The isolated C5=C6 double bond can be selectively functionalized in the presence of the conjugated system using reactions that target non-activated alkenes, such as hydroboration-oxidation to form an alcohol, epoxidation, or dihydroxylation.
Sigmatropic Rearrangements: The 1,5-diene framework is a classic substrate for the nih.govnih.gov sigmatropic Cope rearrangement, which would isomerize the carbon skeleton under thermal conditions. wikipedia.org
C-H Functionalization: Modern transition metal-catalyzed C-H functionalization techniques could potentially be used to introduce substituents at various positions on the dienone backbone, offering a step-economic route to complex analogs. researchgate.net
Pericyclic Reactions of the 1,5-Diene System
Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. fiveable.me The 1,5-diene moiety of (Z)-1,5-Heptadien-3-one is predisposed to participate in such reactions, most notably sigmatropic rearrangements and cycloadditions.
Sigmatropic Rearrangements (e.g., Cope-type Rearrangements)
The 1,5-diene structure is the quintessential substrate for the mdpi.commdpi.com-sigmatropic Cope rearrangement. chinesechemsoc.orgwikipedia.org This thermally induced intramolecular reaction involves the reorganization of six electrons, leading to the formation of an isomeric 1,5-diene. For (Z)-1,5-Heptadien-3-one, a Cope-type rearrangement would be theoretically possible, although the presence of the carbonyl group and the Z-configuration of the double bond introduce specific stereochemical and electronic considerations.
A related and potentially more facile reaction for a derivative of (Z)-1,5-Heptadien-3-one, the corresponding alcohol (Z)-1,5-heptadien-3-ol, is the oxy-Cope rearrangement. In this variant, the hydroxyl group is deprotonated to form an alkoxide, which dramatically accelerates the rate of the mdpi.commdpi.com-sigmatropic rearrangement. The resulting enolate can then be trapped, providing a thermodynamically favorable pathway.
| Rearrangement Type | Key Features | Expected Product from (Z)-1,5-Heptadien-3-one derivative |
| Cope Rearrangement | Thermal mdpi.commdpi.com-sigmatropic shift of a 1,5-diene. chinesechemsoc.org | Isomeric dienone |
| Oxy-Cope Rearrangement | mdpi.commdpi.com-sigmatropic shift of a 1,5-dien-3-ol. wikipedia.org | γ,δ-Unsaturated enol/enolate |
| Anionic Oxy-Cope | Base-promoted oxy-Cope rearrangement. | γ,δ-Unsaturated ketone after workup |
Cycloaddition Chemistry of Conjugated Dienones
The conjugated dienone moiety in (Z)-1,5-Heptadien-3-one suggests the possibility of participating in cycloaddition reactions, where it can act as either the diene or the dienophile component in a Diels-Alder reaction. Generally, the reactivity in Diels-Alder reactions is governed by the electronic nature of the diene and dienophile; electron-donating groups on the diene and electron-withdrawing groups on the dienophile facilitate the reaction. The carbonyl group in (Z)-1,5-Heptadien-3-one acts as an electron-withdrawing group, activating the C1-C2 double bond for dienophilic attack.
When reacting with a more electron-rich diene, (Z)-1,5-Heptadien-3-one would serve as the dienophile. The endo-selectivity is often favored due to secondary orbital interactions in the transition state. fiveable.me Conversely, the C3-C5 diene portion of the molecule could react with a strong dienophile, although the Z-configuration might impose steric hindrance, potentially requiring thermal conditions to allow for isomerization to the more reactive s-trans or s-cis conformation.
Furthermore, 1,3-dipolar cycloadditions represent another viable reaction pathway. wikipedia.org In these reactions, a 1,3-dipole, such as a nitrile oxide or an azide, reacts with the double bond of the dienone (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org The regioselectivity of such reactions is dictated by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. acs.org
Nucleophilic and Electrophilic Addition Reactions to the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone functionality is a versatile electrophilic site, susceptible to attack by nucleophiles at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). masterorganicchemistry.comyoutube.com The outcome is largely dependent on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "softer" nucleophiles, like cuprates and thiolates, preferentially undergo 1,4-addition. researchgate.net
The enolate formed from the 1,4-addition can be subsequently protonated or trapped with another electrophile, allowing for further functionalization. The stereochemistry of these additions can often be controlled by the use of chiral auxiliaries or catalysts.
Electrophilic addition to the double bonds is also possible. Protonation of the carbonyl oxygen can activate the system towards attack by weak nucleophiles. Halogenation of the double bonds would proceed via a halonium ion intermediate.
Oxidation and Reduction Pathways of (Z)-1,5-Heptadien-3-one
The oxidation and reduction of (Z)-1,5-Heptadien-3-one can target either the carbon-carbon double bonds or the ketone functionality.
Reduction:
The carbonyl group can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the carbon-carbon double bonds. researchgate.net The selectivity of hydrogenation can often be controlled by the choice of catalyst and reaction conditions. For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) is known for the selective hydrogenation of less substituted double bonds. The reduction of the conjugated double bond can also be achieved using dissolving metal reductions (e.g., Na in liquid NH₃).
Oxidation:
The double bonds of (Z)-1,5-Heptadien-3-one can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. sigmaaldrich.com Dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. Ozonolysis of the double bonds would lead to cleavage and the formation of aldehydes or carboxylic acids, depending on the workup conditions. The ketone itself is generally resistant to further oxidation under standard conditions.
| Reaction Type | Reagent(s) | Expected Product(s) |
| Ketone Reduction | NaBH₄, LiAlH₄ | (Z)-1,5-Heptadien-3-ol acs.org |
| Alkene Hydrogenation | H₂, Pd/C | Heptan-3-one |
| Epoxidation | m-CPBA | (Z)-1,5-Heptadien-3-one epoxide(s) |
| Dihydroxylation | OsO₄, NMO | (Z)-1,5-Heptadien-3-one diol(s) |
| Ozonolysis | 1. O₃; 2. DMS | Aldehyde and keto-aldehyde fragments |
Kinetic and Thermodynamic Analyses of (Z)-1,5-Heptadien-3-one Reactions
Detailed kinetic and thermodynamic data for the reactions of (Z)-1,5-Heptadien-3-one are scarce in the public domain. However, computational chemistry provides a powerful tool to estimate these parameters. For instance, DFT calculations can be employed to model the transition state structures and calculate the activation energies (ΔG‡) and reaction enthalpies (ΔH) for various reaction pathways. chemrestech.comrsc.org
A computational study on the researchgate.netrsc.org-hydrogen shift in (Z)-hexa-1,3-diene, a structural analogue, provides an example of the type of data that can be obtained. chemrestech.com The study calculated the rate constant and the influence of solvent and substituents on the reaction kinetics. chemrestech.com Similar computational approaches could be applied to the pericyclic reactions, as well as the nucleophilic and electrophilic additions to (Z)-1,5-Heptadien-3-one, to build a comprehensive kinetic and thermodynamic profile. Such studies would elucidate the relative favorability of competing reaction pathways and guide the rational design of synthetic strategies.
Advanced Spectroscopic and Structural Elucidation of Z 1,5 Heptadien 3 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and 2D Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For (Z)-1,5-heptadien-3-one, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide a complete picture of its proton and carbon framework, as well as the connectivity between atoms.
¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J-coupling), and integration values. The vinyl protons of the two double bonds would resonate in the downfield region, typically between 5.0 and 7.0 ppm. The cis configuration of the C5-C6 double bond would be confirmed by a smaller coupling constant (typically 6-12 Hz) between the protons on these carbons compared to a trans configuration (typically 12-18 Hz). The protons adjacent to the carbonyl group at C-4 would also exhibit characteristic shifts.
¹³C NMR spectroscopy would identify all seven carbon atoms in the molecule. The carbonyl carbon (C-3) would be the most deshielded, appearing far downfield (typically >190 ppm). The four sp²-hybridized carbons of the two double bonds would resonate in the olefinic region (around 100-150 ppm). The terminal methyl group (C-7) and the methylene (B1212753) group (C-4) would appear in the upfield aliphatic region.
Due to the lack of specific experimental data, a detailed data table cannot be generated.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides crucial information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy of (Z)-1,5-heptadien-3-one would show characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the α,β-unsaturated ketone would be expected around 1650-1690 cm⁻¹. The C=C stretching vibrations of the two double bonds would appear in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the vinyl and alkyl groups would be observed above and below 3000 cm⁻¹, respectively. The out-of-plane C-H bending vibrations (wagging) would be particularly informative for the double bond geometry. For the cis-disubstituted double bond, a characteristic band would be expected around 675-730 cm⁻¹.
Raman Spectroscopy , a complementary technique, would also be employed. Raman spectroscopy measures the vibrational, rotational, and other low-frequency modes in a system by analyzing inelastically scattered light. For a vibrational mode to be Raman active, the polarizability of the molecule must change during the vibration. The C=C double bonds, being more polarizable than the C=O bond, would likely give rise to strong signals in the Raman spectrum. The symmetrical vibrations of the molecule would be particularly prominent, providing a "fingerprint" of the compound.
A comprehensive data table is not possible without experimental spectra.
High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of (Z)-1,5-heptadien-3-one. The expected monoisotopic mass for C₇H₁₀O is 110.0732 u. HRMS provides high accuracy, which is crucial for confirming the molecular formula.
The mass spectrum would also reveal the fragmentation pattern of the molecule under electron ionization (EI). The molecular ion peak [M]⁺ would be observed, and its fragmentation would provide structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For (Z)-1,5-heptadien-3-one, α-cleavage could lead to the loss of a vinyl radical (C₂H₃) or a butenyl radical (C₄H₇). The resulting fragment ions would help to piece together the molecular structure and confirm the position of the carbonyl group and the double bonds.
A specific fragmentation table cannot be provided without experimental mass spectral data.
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to determine the absolute configuration of chiral molecules. (Z)-1,5-Heptadien-3-one is an achiral molecule as it does not possess a stereocenter and lacks the necessary elements of chirality. Therefore, it would not exhibit any optical activity, and chiroptical spectroscopy would not be an applicable technique for its analysis. The molecule is superimposable on its mirror image.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method could provide definitive proof of the cis geometry of the C5-C6 double bond in (Z)-1,5-heptadien-3-one. The analysis would yield detailed information on bond lengths, bond angles, and torsional angles within the molecule in the solid state.
However, obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging, especially for relatively small, non-polar molecules that may be liquids or low-melting solids at room temperature. There is no evidence in the current scientific literature to suggest that (Z)-1,5-heptadien-3-one has been successfully crystallized and its structure determined by X-ray crystallography. If such data were available, it would provide the most accurate and unambiguous structural information for the molecule in the solid phase.
Theoretical and Computational Chemistry Studies of Z 1,5 Heptadien 3 One
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and molecular properties of organic compounds like (Z)-1,5-Heptadien-3-one. These calculations solve the Schrödinger equation, or a simplified form of it, to provide insights into the molecule's fundamental characteristics.
For (Z)-1,5-Heptadien-3-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the molecule's geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles. The planarity of the conjugated enone system is a key feature that would be examined.
Once the geometry is optimized, a variety of electronic properties can be calculated. These include:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For an α,β-unsaturated ketone, the HOMO is typically associated with the C=C π-bond, while the LUMO is associated with the C=C-C=O π* system.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule. An electrostatic potential map would visualize electron-rich and electron-poor regions, identifying the nucleophilic (the carbonyl oxygen) and electrophilic sites (the carbonyl carbon and the β-carbon).
Table 1: Predicted Molecular Properties of (Z)-1,5-Heptadien-3-one from Hypothetical DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | ~ -1.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and electronic transitions. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For (Z)-1,5-Heptadien-3-one, this would involve studying its reactions with various reagents, such as nucleophiles or electrophiles.
A key area of study for α,β-unsaturated ketones is their reactivity towards nucleophiles, which can undergo either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate (Michael) addition to the β-carbon. DFT calculations can be used to locate the transition state structures for both pathways. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict which pathway is kinetically favored.
For example, the reaction with a soft nucleophile like a thiol would be computationally modeled. The calculations would likely show that the transition state for the 1,4-addition is lower in energy than that for the 1,2-addition, consistent with established principles of hard and soft acids and bases.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While (Z)-1,5-Heptadien-3-one is a relatively small molecule, it possesses conformational flexibility, particularly around the single bonds. Molecular Dynamics (MD) simulations can provide a detailed picture of the molecule's dynamic behavior and its accessible conformations over time.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field (a set of parameters that describe the potential energy of the system). The simulation would track the trajectories of all atoms over a period of nanoseconds or longer.
Analysis of the MD trajectory would reveal:
Conformational Isomers: The simulation would identify the most stable conformers and the energy barriers between them. For (Z)-1,5-Heptadien-3-one, this would likely involve rotations around the C-C single bonds, leading to different spatial arrangements of the vinyl and ethyl groups relative to the carbonyl.
Solvent Effects: By including explicit solvent molecules (e.g., water or an organic solvent) in the simulation box, the influence of the solvent on the conformational preferences and dynamics of the molecule can be investigated.
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity or selectivity in a particular reaction.
For a series of related dienones including (Z)-1,5-Heptadien-3-one, a QSRR study could be developed to predict their reactivity towards a specific nucleophile. This would involve:
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors, and topological descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that links the calculated descriptors to the experimentally measured reaction rates.
Model Validation: The predictive power of the model would be tested on a set of molecules not used in the model-building process.
Such a model could then be used to predict the reactivity of new, untested dienone structures.
Prediction and Validation of Spectroscopic Data through Computational Methods
Computational methods are widely used to predict various types of spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts for (Z)-1,5-Heptadien-3-one would be compared to experimental values (if available) to confirm its structure. Discrepancies between calculated and experimental shifts can often provide insight into subtle conformational or solvent effects.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. This generates a theoretical IR spectrum. For (Z)-1,5-Heptadien-3-one, the calculated spectrum would show characteristic peaks for the C=O stretch, the C=C stretches of the conjugated system, and various C-H bending and stretching modes. Comparing the theoretical spectrum to an experimental one can aid in the assignment of vibrational modes.
Table 2: Hypothetical Predicted vs. Expected Experimental Spectroscopic Data for (Z)-1,5-Heptadien-3-one
| Spectrum | Feature | Predicted Value (Computational) | Expected Experimental Range |
|---|---|---|---|
| ¹³C NMR | C=O Carbon | ~198 ppm | 190-200 ppm |
| ¹³C NMR | β-Carbon | ~130 ppm | 125-140 ppm |
| ¹³C NMR | α-Carbon | ~135 ppm | 130-145 ppm |
| IR | C=O Stretch | ~1685 cm⁻¹ | 1670-1690 cm⁻¹ |
Applications of Z 1,5 Heptadien 3 One As a Versatile Synthetic Intermediate
Role as a Building Block in Complex Molecule Construction
The primary role of divinyl ketones in the construction of complex molecules stems from their ability to undergo a 4π-electrocyclic ring closure upon activation with a protic or Lewis acid. This transformation, known as the Nazarov cyclization, converts the linear divinyl ketone into a cyclic cyclopentenone ring system. wikipedia.org Cyclopentenone moieties are prevalent structural motifs found in a vast array of biologically active compounds and serve as versatile intermediates for further synthetic manipulations. wikipedia.org
The power of this reaction lies in its ability to rapidly build molecular complexity, creating a five-membered ring with defined stereocenters in a single step. The resulting cyclopentenone can be further elaborated through various reactions, such as conjugate additions, aldol (B89426) condensations, and cycloadditions, to build more complex polycyclic systems. For instance, the silicon-directed Nazarov cyclization has been employed in the synthesis of the natural product Silphinene, where the cyclization establishes a key bicyclic core. wikipedia.org By modifying the substituents on the divinyl ketone backbone, chemists can strategically introduce functional groups and control the substitution pattern of the resulting cyclopentenone, tailoring it for the synthesis of a specific target molecule.
| Precursor Type | Key Transformation | Resulting Scaffold | Application Example |
| Acyclic Divinyl Ketone | Nazarov Cyclization | Substituted Cyclopentenone | Core of Prostaglandins wikipedia.org |
| Allenyl Vinyl Ketone | Nazarov-type Cyclization | Functionalized Cyclopentenone | Intermediate for Rocaglamide Synthesis wikipedia.org |
| 1,4-Pentadien-3-ols | Interrupted Nazarov Cyclization | Cyclopenta[b]indoles | Synthesis of Bioactive Heterocycles nih.gov |
Contributions to Diversity-Oriented Synthesis (DOS) Methodologies
Diversity-Oriented Synthesis (DOS) is an approach that aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. beilstein-journals.orgmdpi.com This strategy relies on the use of simple, pluripotent building blocks that can be guided down different reaction pathways to produce a wide range of distinct molecular scaffolds. nih.govcam.ac.uk
Divinyl ketones such as (Z)-1,5-Heptadien-3-one are well-suited as starting materials in DOS campaigns. The core Nazarov cyclization itself can lead to a variety of substituted cyclopentenones. However, the true power for DOS comes from "interrupted" or "terminated" Nazarov cyclizations. In these processes, the cationic intermediate formed after the electrocyclization is trapped by an internal or external nucleophile before the final elimination step. By varying the substrate and the trapping agent, a single divinyl ketone precursor can be converted into a multitude of different polycyclic and heterocyclic frameworks. nih.gov This "reaction branching" is a hallmark of an effective DOS strategy, allowing for the rapid generation of skeletal diversity from a common starting point. nih.govcam.ac.uk This approach enables the exploration of new areas of chemical space, which is crucial for identifying novel drug leads and chemical probes. nih.gov
Utility in the Total Synthesis of Natural Products
The Nazarov cyclization of divinyl ketones is a key strategic element in the total synthesis of numerous complex natural products. The reaction's ability to efficiently construct the cyclopentane (B165970) or cyclopentenone core, which is a common feature in many natural product families, makes it an attractive tool for synthetic chemists. wikipedia.org
Notable examples include:
Prostaglandins: A subclass of these hormone-like lipids contains a cyclopentanone (B42830) ring that can be effectively synthesized using the Nazarov cyclization. wikipedia.org
Silphinene: The total synthesis of this tricyclic sesquiterpene utilized a silicon-directed Nazarov cyclization to control the regiochemistry of the final double bond in the cyclopentenone product. wikipedia.org
Rocaglamide: In a formal synthesis of this complex anticancer agent, a Nazarov-type cyclization of a vinyl alkoxyallenyl stannane (B1208499) intermediate was employed to generate the requisite cyclopentanone core. wikipedia.org
(+)-Caldaphnidine J: This complex Daphniphyllum alkaloid was synthesized using a Nazarov cyclization as a key step to construct one of its intricate ring systems. mdpi.com
In these syntheses, the divinyl ketone moiety is often assembled from simpler fragments, and its subsequent cyclization serves as the pivotal complexity-generating step, setting the stage for the completion of the natural product's architecture.
| Natural Product Class | Key Intermediate | Role of Nazarov Cyclization | Reference |
| Prostaglandins | Divinyl Ketone | Formation of core cyclopentenone ring | wikipedia.org |
| Sesquiterpenes (e.g., Silphinene) | Silyl-Substituted Divinyl Ketone | Stereocontrolled ring construction | wikipedia.org |
| Lignans (e.g., Rocaglamide) | Allenyl Vinyl Ketone Derivative | Formation of central cyclopentanone | wikipedia.org |
| Alkaloids (e.g., Caldaphnidine J) | Complex Divinyl Ketone | Key C-C bond formation and ring closure | mdpi.com |
Development of Stereoselective Transformations for Chiral Compound Synthesis
A significant advancement in the use of divinyl ketones has been the development of catalytic, asymmetric versions of the Nazarov cyclization. Since the cyclization of a prochiral divinyl ketone creates at least one new stereocenter, controlling the stereochemical outcome is crucial for the synthesis of enantiomerically pure chiral compounds.
Researchers have developed a variety of chiral catalysts that can induce high levels of enantioselectivity in the Nazarov reaction. These include:
Chiral Lewis Acids: These catalysts coordinate to the ketone oxygen, activating the substrate for cyclization while providing a chiral environment that directs the approach of the vinyl groups, thus favoring the formation of one enantiomer over the other.
Chiral Brønsted Acids: Strong, confined acids, such as chiral imidodiphosphorimidates (IDPi), have been shown to catalyze the asymmetric Nazarov cyclization of simple divinyl ketones with high efficiency and enantioselectivity. acs.org These catalysts protonate the ketone, generating the pentadienyl cation within a well-defined chiral pocket, which controls the stereochemistry of the ensuing electrocyclization. acs.org
Organocatalysis: Chiral amines and other organocatalysts have also been employed to facilitate asymmetric Nazarov cyclizations, offering a metal-free alternative for the synthesis of chiral cyclopentenones.
These stereoselective methods have transformed the Nazarov cyclization from a tool for creating racemic rings into a sophisticated strategy for asymmetric synthesis, enabling the direct production of valuable, optically active building blocks for the pharmaceutical and agrochemical industries.
Biosynthetic Pathways and Enzymatic Modifications of Heptadienone Structures
Investigation of Proposed Biogenetic Routes to Heptadienone Scaffolds
The formation of heptadienone scaffolds, such as that in (Z)-1,5-Heptadien-3-one, is likely initiated from the lipoxygenase (LOX) pathway. This pathway is a major route for the biosynthesis of a wide array of volatile organic compounds in plants and algae. nih.govresearchgate.net The proposed biosynthetic route can be broken down into the following key steps:
Release of Polyunsaturated Fatty Acids: The process begins with the release of polyunsaturated fatty acids (PUFAs), such as linolenic acid (C18:3) or linoleic acid (C18:2), from membrane lipids. This release is catalyzed by various lipases.
Lipoxygenase-Mediated Dioxygenation: The free PUFAs then serve as substrates for lipoxygenase (LOX) enzymes. nih.gov LOXs are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs. nih.gov Depending on the specific LOX isoform, this can result in the formation of different hydroperoxy fatty acids. For the formation of a C7 compound, the initial oxygenation likely occurs at a specific position on the fatty acid chain.
Hydroperoxide Lyase Action: The resulting hydroperoxy fatty acid is then cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme. This cleavage generates a volatile aldehyde and a corresponding oxo-acid. The specificity of the HPL determines the chain length of the resulting volatile compound.
Isomerization and Modification: Subsequent enzymatic reactions, potentially involving isomerases and reductases, would then modify the initial aldehyde product to form the final (Z)-1,5-Heptadien-3-one structure. The formation of the ketone group and the specific (Z)- configuration of the double bond are key steps that would be catalyzed by specific enzymes.
While direct evidence for this pathway for (Z)-1,5-Heptadien-3-one is lacking, the biosynthesis of other plant volatiles, such as green leaf volatiles (C6-aldehydes and alcohols), follows a similar sequence of enzymatic reactions. nih.gov
Characterization of Enzymes Involved in Conjugated Ketone and Diene Metabolism
Although enzymes specific to (Z)-1,5-Heptadien-3-one synthesis have not been characterized, enzymes involved in the metabolism of conjugated ketones and dienes in other biological systems provide insights into the potential catalytic mechanisms.
Lipoxygenases (LOXs): As mentioned, LOXs are crucial for initiating the biosynthetic pathway. Different LOX isoforms exhibit distinct positional specificity, which would be a key determinant in the formation of the heptadienone precursor. nih.gov Plant LOXs are known to be involved in responses to stress and the production of various signaling molecules. nih.gov
Hydroperoxide Lyases (HPLs): These enzymes are responsible for the cleavage of the hydroperoxy fatty acids. The product specificity of HPLs is a critical control point in determining the chain length and initial structure of the resulting volatile compounds.
Reductases and Dehydrogenases: The conversion of an aldehyde precursor to a ketone would likely be catalyzed by a dehydrogenase or a reductase. These enzymes play a widespread role in plant secondary metabolism, modifying the functional groups of various compounds. nih.gov
Isomerases: The specific (Z)- configuration of the double bond in 1,5-Heptadien-3-one suggests the involvement of an isomerase enzyme that can catalyze the cis-trans isomerization of double bonds to yield the thermodynamically less stable Z-isomer.
The table below summarizes the key enzyme families potentially involved in the biosynthesis of (Z)-1,5-Heptadien-3-one and their general functions.
| Enzyme Family | General Function in Proposed Pathway |
| Lipases | Release of polyunsaturated fatty acids from membrane lipids. |
| Lipoxygenases (LOXs) | Dioxygenation of polyunsaturated fatty acids to form hydroperoxides. nih.govnih.gov |
| Hydroperoxide Lyases (HPLs) | Cleavage of hydroperoxy fatty acids to form volatile aldehydes. |
| Dehydrogenases/Reductases | Conversion of functional groups, such as the formation of a ketone from an alcohol or aldehyde. nih.gov |
| Isomerases | Catalysis of the specific stereochemistry of double bonds (e.g., formation of the (Z)-isomer). |
Molecular Biology and Genetic Engineering Approaches for Pathway Elucidation
The elucidation of the biosynthetic pathway for (Z)-1,5-Heptadien-3-one would heavily rely on molecular biology and genetic engineering techniques. These approaches have been instrumental in identifying and characterizing the genes and enzymes involved in the biosynthesis of other plant volatiles. nih.gov
Transcriptome Analysis: By analyzing the transcriptome of organisms known to produce (Z)-1,5-Heptadien-3-one, researchers can identify candidate genes that are upregulated during the production of this compound. This approach can provide a list of potential enzymes involved in the pathway.
Gene Cloning and Heterologous Expression: Once candidate genes are identified, they can be cloned and expressed in a heterologous host, such as E. coli or yeast. The recombinant enzymes can then be purified and their activity assayed with potential substrates to confirm their function in the biosynthetic pathway. asm.org
Genetic Knockout and Overexpression: In model organisms, such as Arabidopsis or specific algal species, genetic knockout or overexpression of candidate genes can be performed. The resulting changes in the volatile profile of the organism can provide strong evidence for the in vivo function of the gene.
Metabolic Engineering: Once the key enzymes in the pathway are identified, metabolic engineering strategies could be employed to enhance the production of (Z)-1,5-Heptadien-3-one in a microbial host. This could involve the co-expression of multiple genes from the pathway and the optimization of substrate availability. nih.govasm.org For example, engineering bacterial methyl ketone synthesis has been explored for the production of biofuels. nih.govasm.org
The table below outlines the key molecular biology and genetic engineering approaches and their potential applications in elucidating the biosynthesis of (Z)-1,5-Heptadien-3-one.
| Technique | Application in Pathway Elucidation |
| Transcriptome Sequencing | Identification of candidate genes involved in the biosynthesis by correlating gene expression with compound production. |
| Gene Cloning | Isolation of specific genes from the producing organism for further study. |
| Heterologous Expression | Production of recombinant enzymes in a host system to characterize their function and substrate specificity. asm.org |
| Site-Directed Mutagenesis | Investigation of the role of specific amino acid residues in enzyme catalysis and product formation. |
| Gene Knockout/Silencing | Confirmation of the in vivo function of a gene by observing the effect of its absence on compound production. |
| Metabolic Engineering | Reconstruction of the biosynthetic pathway in a heterologous host for enhanced production and further study. nih.govasm.org |
Environmental and Ecological Chemical Research of Heptadienone Derivatives
Occurrence and Emission Profiling of Volatile Heptadienones in Natural Systems
While specific data on the natural occurrence and emission of (Z)-1,5-Heptadien-3-one is not extensively documented in publicly available research, the broader class of heptadienones and related volatile ketones is known to be emitted from various natural sources. These emissions are often associated with the metabolic processes of plants and microorganisms.
Volatile organic compounds from plants, including ketones, are typically byproducts of fatty acid metabolism and can be released in response to both biotic and abiotic stresses, such as herbivory or mechanical damage. For instance, the green leaf volatile (Z)-3-hexenol is a well-known example of a C6-volatile released from wounded plants, playing a role in plant defense signaling. nih.gov It is plausible that heptadienones could be biosynthesized through similar pathways involving the oxidation of unsaturated fatty acids.
Fungi are also significant producers of a diverse range of volatile organic compounds. nih.gov These fungal VOCs, which can include various ketones, play roles in fungal communication, defense, and interactions with other organisms. nih.gov The specific profile of emitted VOCs can vary greatly depending on the fungal species and environmental conditions.
Table 1: Examples of Naturally Occurring Unsaturated Ketones and Their Sources
| Compound Name | Chemical Formula | Source Organism/System |
| (Z)-1,5-Octadien-3-one | C8H12O | Found in some fish species like cod and salmon. thegoodscentscompany.com |
| Artemisia ketone | C10H16O | A component of the essential oil of various Artemisia species. |
| Methyl vinyl ketone | C4H6O | Emitted from some plant species and also formed in the atmospheric oxidation of isoprene. copernicus.orgcopernicus.org |
| 3-Methyl-3-penten-2-one | C6H10O | Used in fragrances and the food industry, with potential biogenic sources. copernicus.orgcopernicus.org |
This table presents examples of related unsaturated ketones to illustrate the types of natural sources from which such compounds can be emitted, due to the lack of specific data for (Z)-1,5-Heptadien-3-one.
Atmospheric Degradation Mechanisms of Unsaturated Ketones
Once released into the atmosphere, unsaturated ketones are subject to degradation by various oxidative processes. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), while at night, reactions with ozone (O₃) and the nitrate (B79036) radical (NO₃) can be significant. acs.org
The presence of carbon-carbon double bonds makes these molecules particularly susceptible to attack by these oxidants. The reaction with •OH radicals is often the dominant loss process for unsaturated ketones during the day. copernicus.orgcopernicus.org This reaction can proceed via addition of the •OH radical to the double bond or, to a lesser extent, by hydrogen abstraction from the alkyl groups. nih.govcopernicus.orgnih.gov These initial reactions lead to the formation of organic peroxy radicals (RO₂), which can then participate in a complex series of reactions, contributing to the formation of secondary organic aerosols (SOA) and ozone. youtube.com
Ozonolysis, the reaction with ozone, is another important degradation pathway for unsaturated compounds. wikipedia.orgyale.edulibretexts.orgorganic-chemistry.org This process involves the cleavage of the carbon-carbon double bonds, leading to the formation of smaller, more oxygenated products such as aldehydes, ketones, and carboxylic acids. wikipedia.orgyale.edulibretexts.orgorganic-chemistry.org For a dienone like 1,5-heptadien-3-one, ozonolysis would be expected to occur at both double bonds, leading to a variety of smaller carbonyl compounds. youtube.com
Table 2: Atmospheric Reaction Rate Coefficients for Selected Unsaturated Ketones
| Unsaturated Ketone | Reaction with •OH (cm³ molecule⁻¹ s⁻¹) | Reaction with O₃ (cm³ molecule⁻¹ s⁻¹) |
| Methyl vinyl ketone | 1.9 x 10⁻¹¹ | 4.5 x 10⁻¹⁸ |
| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) x 10⁻¹¹ | Not available |
| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) x 10⁻¹¹ | Not available |
| 2-Heptenal | Not available | 1.2 x 10⁻¹⁹ |
This table provides reaction rate coefficients for related unsaturated ketones to illustrate the general reactivity of this class of compounds in the atmosphere. Specific data for (Z)-1,5-Heptadien-3-one is not available.
Role in Inter-species Chemical Communication and Ecological Interactions
Volatile organic compounds, including ketones, are crucial mediators of interactions between organisms. nih.gov They can act as semiochemicals, which are signaling chemicals that carry information between individuals. These can be further classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication).
In the context of plant-insect interactions, volatile ketones can play a dual role. They can be part of the blend of herbivore-induced plant volatiles (HIPVs) that attract natural enemies of the herbivores, thus serving as an indirect defense mechanism for the plant. youtube.com Conversely, some specialist herbivores may use these same compounds as cues to locate their host plants. youtube.com The specific behavioral response of an insect to a particular volatile is highly dependent on the insect species and the ecological context. nih.govresearchgate.netnih.gov
While there is no specific research detailing the role of (Z)-1,5-Heptadien-3-one in ecological interactions, the general principles of chemical ecology suggest that as a volatile organic compound, it has the potential to be involved in such signaling. For example, studies on other volatile compounds have shown their importance in host plant recognition by insects and in attracting parasitoids to herbivore-infested plants. youtube.com
Table 3: Examples of Volatile Ketones in Ecological Interactions
| Volatile Ketone | Interacting Organisms | Ecological Role |
| (Z)-1,5-Octadien-3-one | Fish (e.g., cod, salmon) | Contributes to the characteristic odor profile. thegoodscentscompany.com |
| Various Ketones | Plants and Herbivorous Insects | Can act as attractants or repellents depending on the insect species. |
| Fungal Ketones | Fungi and other microorganisms | Can have antifungal or antibacterial properties, mediating competition. |
This table provides examples of the roles of related volatile ketones in ecological interactions to provide context, as specific information for (Z)-1,5-Heptadien-3-one is not available.
Development of Analytical Methodologies for Environmental Monitoring of Heptadienones
The detection and quantification of volatile heptadienones and other unsaturated ketones in environmental matrices such as air, water, and soil require sensitive and selective analytical methods. nih.gov Due to their often low concentrations and potential for reactivity, sample collection and analysis can be challenging. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile organic compounds. nih.govresearchgate.netiltusa.comdergipark.org.trpjoes.com This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.govresearchgate.netiltusa.comdergipark.org.trpjoes.com For environmental samples, a pre-concentration step is often necessary to achieve the required detection limits. Techniques such as solid-phase microextraction (SPME) or thermal desorption are commonly employed for this purpose. iltusa.com
The development of analytical methods for new or understudied compounds like (Z)-1,5-Heptadien-3-one would involve optimizing GC separation conditions (e.g., column type, temperature program) and MS detection parameters (e.g., ionization mode, selected ions for monitoring). The use of isotopically labeled internal standards can improve the accuracy and precision of quantification. researchgate.net
Table 4: Common Analytical Techniques for Volatile Organic Compound Analysis
| Analytical Technique | Principle | Common Applications | Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio. nih.goviltusa.com | Analysis of VOCs in air, water, and soil samples. nih.govnih.gov | High sensitivity, high selectivity, and good for complex mixtures. nih.gov |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft ionization technique for real-time monitoring of VOCs. | Real-time monitoring of atmospheric VOCs, analysis of food aromas. | Real-time analysis, high sensitivity, no sample preparation required. |
| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique where a coated fiber is used to concentrate analytes from a sample. iltusa.com | Sample preparation for GC-MS analysis of VOCs in various matrices. | Simple, fast, and solvent-free. |
| Thermal Desorption (TD) | A technique where analytes are collected on a sorbent tube and then thermally desorbed into a GC-MS system. | Air monitoring for trace levels of VOCs. | High concentration factor, suitable for trace analysis. |
This table outlines common analytical techniques used for the analysis of volatile organic compounds, which would be applicable for the monitoring of heptadienone derivatives.
Q & A
Basic: How can researchers optimize the synthesis of (Z)-1,5-Heptadien-3-one to achieve high stereochemical purity?
Answer:
The synthesis of (Z)-1,5-Heptadien-3-one typically involves aldol condensation or Michael addition reactions using ketone and aldehyde precursors. To ensure stereochemical purity:
- Use chiral catalysts (e.g., organocatalysts or transition metal complexes) to enforce (Z)-selectivity during enone formation .
- Monitor reaction progress via HPLC (as in , where compounds 40–43 achieved 96–100% purity) and adjust solvent polarity to minimize byproducts .
- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers .
Basic: What spectroscopic methods are most reliable for characterizing (Z)-1,5-Heptadien-3-one?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign olefinic protons (δ 5–6 ppm) and carbonyl carbons (δ 190–210 ppm). Coupling constants (J = 10–12 Hz for trans olefins vs. J < 10 Hz for cis) help confirm (Z)-configuration .
- IR Spectroscopy : Detect the conjugated carbonyl stretch (~1670 cm⁻¹) and C=C stretches (~1600 cm⁻¹) .
- HRMS : Validate molecular formula (C₇H₁₀O) with <2 ppm mass accuracy .
Advanced: How can computational methods resolve contradictions in experimental data for (Z)-1,5-Heptadien-3-one’s conformational stability?
Answer:
Conflicts between experimental (e.g., crystallographic) and computational (e.g., DFT) data may arise due to solvent effects or dynamic puckering. Mitigation strategies:
- Perform molecular dynamics (MD) simulations to model solvent interactions and compare with X-ray data .
- Use Cremer-Pople puckering parameters ( ) to quantify ring non-planarity in cyclic derivatives .
- Validate computational models against experimental NMR coupling constants and NOESY correlations .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of (Z)-1,5-Heptadien-3-one derivatives?
Answer:
- Substituent Variation : Introduce alkyl/aryl groups at C1 and C5 (as in ’s compounds 40–43) to study electronic effects on bioactivity .
- In Vitro Assays : Test cytotoxicity (e.g., IC₅₀) and compare with docking simulations to identify key binding motifs .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, steric bulk) with activity trends .
Basic: How should researchers handle discrepancies in reported bioactivity data for (Z)-1,5-Heptadien-3-one?
Answer:
- Reproducibility Checks : Replicate assays under identical conditions (e.g., pH, temperature) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Purity Verification : Use HPLC (≥95% purity threshold, per ) to exclude impurities as confounding factors .
- Meta-Analysis : Compare data across studies while accounting for differences in cell lines or assay protocols .
Advanced: What crystallographic challenges arise when determining the solid-state structure of (Z)-1,5-Heptadien-3-one?
Answer:
- Disorder in Olefinic Moieties : Use SHELXL ( ) to refine occupancy ratios for disordered atoms .
- Hydrogen Bonding Networks : Apply graph-set analysis ( ) to identify directional interactions influencing packing .
- Twinned Crystals : Employ PLATON’s TWINABS to correct intensity data for twinning .
Basic: What safety protocols are critical when handling (Z)-1,5-Heptadien-3-one in the lab?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H226 flammability hazard per ) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed chemical waste services .
Advanced: How can researchers validate the ecological impact predictions of (Z)-1,5-Heptadien-3-one derivatives?
Answer:
- PBT/vPvB Assessment : Use quantitative structure-activity relationship (QSAR) models to estimate persistence, bioaccumulation, and toxicity .
- Experimental Validation : Conduct OECD 301 biodegradability tests or Daphnia magna toxicity assays .
- Comparative Analysis : Benchmark against structurally similar compounds with known ecotoxicological profiles .
Advanced: What methodologies resolve stereochemical ambiguities in asymmetric synthesis of (Z)-1,5-Heptadien-3-one?
Answer:
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-calculated spectra to assign absolute configuration .
- X-ray Crystallography : Solve crystal structures of diastereomeric derivatives (e.g., Schiff bases) .
Basic: How can researchers design robust SAR studies for (Z)-1,5-Heptadien-3-one analogs?
Answer:
- Scaffold Modification : Systematically vary substituents at C3 and C4 to probe electronic/steric effects .
- High-Throughput Screening (HTS) : Use automated platforms to assay large compound libraries against target proteins .
- Data Triangulation : Combine in vitro, in silico, and in vivo data to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
